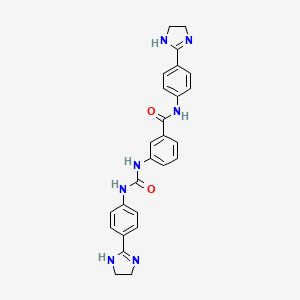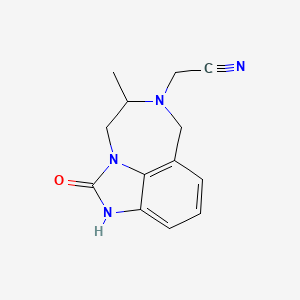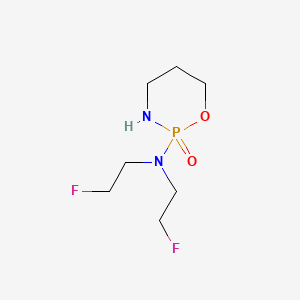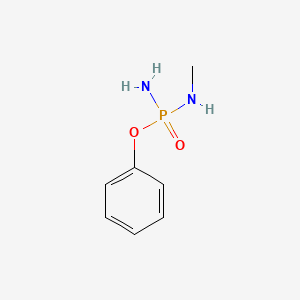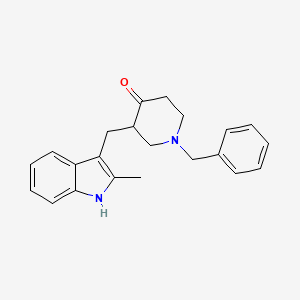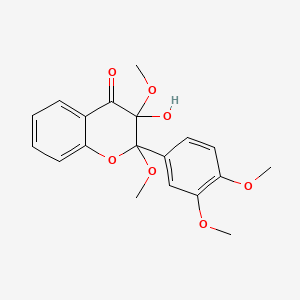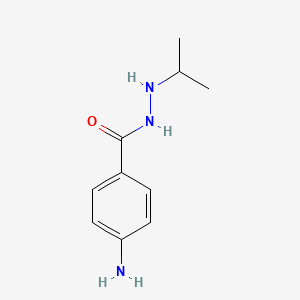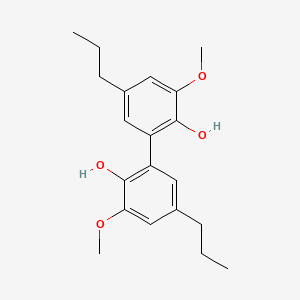
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is a chemical compound with the molecular formula C15H20N6 It is known for its unique structure, which includes a cyclohexyl group and two pyrazinyl groups attached to a methanediamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine typically involves the reaction of cyclohexylamine with pyrazine derivatives under controlled conditions. One common method includes the use of hexamethyldisilazane (HMDS) and aldehydes, catalyzed by zinc chloride (ZnCl2), to form N,N′-disubstituted methanediamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cyclohexyl-N,N-di(2-pyridyl)methanediamine
- Cyclohexyl-N,N-di(2-pyrimidinyl)methanediamine
- Cyclohexyl-N,N-di(2-pyrazolyl)methanediamine
Uniqueness
Cyclohexyl-N,N-di(2-pyrazinyl)methanediamine is unique due to the presence of pyrazinyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
特性
CAS番号 |
93371-89-2 |
|---|---|
分子式 |
C15H20N6 |
分子量 |
284.36 g/mol |
IUPAC名 |
1-cyclohexyl-N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C15H20N6/c1-2-4-12(5-3-1)15(20-13-10-16-6-8-18-13)21-14-11-17-7-9-19-14/h6-12,15H,1-5H2,(H,18,20)(H,19,21) |
InChIキー |
KUZZXHFURPSZDA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(NC2=NC=CN=C2)NC3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;molecular hydrogen](/img/structure/B12808778.png)

![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)

